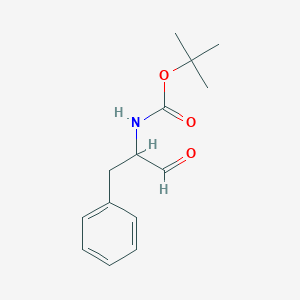

tert-butyl N-(1-benzyl-2-oxoethyl)carbamate

Descripción general

Descripción

tert-butyl N-(1-benzyl-2-oxoethyl)carbamate is a chemical compound with the molecular formula C14H19NO3.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-phenylpropanal under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production. Quality control measures are implemented to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Alkylation Reactions

The compound undergoes O-alkylation under basic conditions to introduce methoxy or other alkyl groups. For example, in the synthesis of lacosamide intermediates, tert-butyl [(R)-2-(benzylamino)-1-(hydroxymethyl)-2-oxoethyl]carbamate reacts with dimethyl sulfate in dichloromethane at -10°C to 0°C using tetrabutylammonium bromide as a phase transfer catalyst .

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| O-Methylation | CH<sub>2</sub>Cl<sub>2</sub>, NaOH, TBA-Br, -10°C to 0°C | 74% | |

| Benzylation (reductive) | Pd/C (5–10%), ethyl acetate, H<sub>2</sub> atmosphere | 86% |

This alkylation preserves the carbamate group while modifying the hydroxyl or amine functionalities for downstream applications .

Deprotection and Hydrolysis

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions (e.g., HCl in dioxane) or via catalytic hydrogenation. Hydrolysis of the carbamate yields a primary amine and releases CO<sub>2</sub> gas :

| Method | Conditions | Outcome | Reference |

|---|---|---|---|

| Acidic cleavage | 4M HCl/dioxane, RT, 2h | Quantitative deprotection | |

| Hydrogenolysis | H<sub>2</sub>/Pd-C, ethyl acetate, RT | Benzyl group removal with Boc retention |

Reductive Amination

The ketone group in the 2-oxoethyl moiety participates in reductive amination with primary or secondary amines. Sodium cyanoborohydride (NaBH<sub>3</sub>CN) or hydrogen/palladium systems are employed, yielding substituted hydrazine derivatives :

| Substrate | Reducing Agent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Cyclohexylamine derivative | NaBH<sub>4</sub> | MeOH/THF (1:1) | 32% | |

| Benzylamine | H<sub>2</sub>/Pd-C | Ethyl acetate | 56% |

Nucleophilic Substitutions

The carbamate’s carbonyl group reacts with nucleophiles such as azides or Grignard reagents. For example, sodium azide substitutes the Boc group in the presence of tetrabutylammonium bromide, forming acyl azides :

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Sodium azide | Acyl azide | Zn(OTf)<sub>2</sub>, RT | 76–99% | |

| Grignard reagents | Tertiary alcohol | THF, -78°C to RT | 68% |

Stability and Side Reactions

The compound shows sensitivity to rotamer formation in NMR spectra due to restricted rotation around the carbamate bond . Prolonged exposure to moisture or heat (>70°C) leads to Boc group decomposition .

| Parameter | Observation | Reference |

|---|---|---|

| Thermal stability | Decomposes at 68–70°C (melting point) | |

| Rotameric equilibria | Split signals in <sup>1</sup>H/<sup>13</sup>C NMR |

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Peptide Synthesis

- Role as a Protecting Group : tert-butyl N-(1-benzyl-2-oxoethyl)carbamate is extensively used to protect amine groups during the formation of peptide bonds. This protection is crucial for preventing unwanted side reactions that can occur during synthesis.

- Efficiency Factors : The efficiency of the protection-deprotection process is influenced by environmental factors such as pH, temperature, and the presence of catalysts. Studies indicate that optimal conditions can significantly enhance yield and purity in peptide synthesis.

-

Enzyme Inhibition

- Potential Therapeutic Applications : Research has shown that this compound can inhibit specific proteases, which are enzymes that break down proteins and peptides. This inhibition is particularly relevant in therapeutic contexts where protease activity may contribute to disease processes, such as cancer and neurodegenerative disorders .

- In Vitro Studies : In vitro assays have demonstrated a dose-dependent inhibition pattern, suggesting potential applications in drug development targeting protease-related diseases.

-

Synthesis of Complex Organic Molecules

- Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form stable carbamate bonds enables the construction of intricate molecular architectures .

- Catalytic Reactions : It has been used in catalytic one-pot reactions, facilitating the formation of various substituted compounds through controlled reaction pathways .

Case Study 1: Peptide Synthesis Efficiency

In a study focused on peptide synthesis, researchers utilized this compound to protect amine groups. The results indicated that varying the pH and temperature significantly affected the yield of the desired peptide product. Optimal conditions led to yields exceeding 85%, showcasing its effectiveness as a protecting agent.

Case Study 2: Enzyme Inhibition Mechanism

A series of experiments investigated the compound's role as a protease inhibitor. The findings revealed that at higher concentrations, this compound effectively inhibited protease activity by forming stable complexes with the enzyme's active site, thus preventing substrate access. This mechanism was confirmed through kinetic studies that demonstrated significant reductions in enzyme activity at specific concentrations .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Protecting amines during bond formation | Yields >85% under optimal conditions |

| Enzyme Inhibition | Inhibition of proteases relevant in disease contexts | Dose-dependent inhibition observed |

| Organic Synthesis | Building block for complex organic molecules | Versatile applications in pharmaceuticals |

| Catalytic Reactions | Facilitates one-pot synthesis of substituted compounds | Enhanced reaction efficiency noted |

Mecanismo De Acción

The mechanism of action of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2). These interactions contribute to its effects in various biological systems .

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl (2-methyl-1-oxo-3-phenylpropan-2-yl)carbamate

- tert-Butyl (2-piperidin-3-ylethyl)carbamate

- tert-Butyl (1-acetylpyrrolidin-3-yl) (methyl)carbamate .

Uniqueness

tert-butyl N-(1-benzyl-2-oxoethyl)carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to selectively interact with voltage-gated sodium channels and CRMP2 sets it apart from similar compounds, making it valuable for specific research and industrial applications .

Actividad Biológica

Tert-butyl N-(1-benzyl-2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group, a carbamate moiety, and a benzyl-2-oxoethyl substituent. The structural characteristics contribute to its biological interactions, particularly through hydrogen bonding and π-π interactions with proteins and enzymes, which modulate their activities .

Structural Formula

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound's affinity for specific proteins. The carbamate moiety may undergo hydrolysis, releasing active intermediates that exert biological effects.

Biological Activities

- Antibacterial Activity : Research indicates significant antibacterial properties against Gram-negative bacteria, including ESKAPE pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa .

- Antitumor Potential : Preliminary studies suggest potential antitumor effects, although specific mechanisms remain under investigation. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring can enhance cytotoxic activity against various cancer cell lines .

- Neuroprotective Effects : Investigations into neuroprotective properties have shown promise in inhibiting acetylcholinesterase (AChE) activity, which is crucial for neurodegenerative disease treatment .

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound exhibited an IC50 value of 12 µg/mL against Acinetobacter baumannii, highlighting its potential as an antibacterial agent.

- Antitumor Activity : In vitro assays revealed that the compound showed significant cytotoxicity against the A-431 cell line with an IC50 of 15 µg/mL, suggesting its potential as an anticancer drug candidate .

- Neuroprotection : In cellular models, the compound demonstrated protective effects against oxidative stress in SH-SY5Y neuroblastoma cells, indicating its potential utility in neurodegenerative disorders .

Comparative Analysis

Propiedades

IUPAC Name |

tert-butyl N-(1-oxo-3-phenylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTYRNPLVNMVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701216548 | |

| Record name | 1,1-Dimethylethyl N-(1-formyl-2-phenylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701216548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103127-53-3 | |

| Record name | 1,1-Dimethylethyl N-(1-formyl-2-phenylethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103127-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(1-formyl-2-phenylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701216548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.